tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate

Description

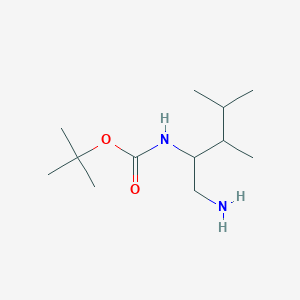

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate is a carbamate-protected amine featuring a branched aliphatic backbone with methyl substituents at positions 3 and 4 of the pentan-2-yl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-8(2)9(3)10(7-13)14-11(15)16-12(4,5)6/h8-10H,7,13H2,1-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFPHLGXBDGXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865499-52-0 | |

| Record name | tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-3,4-dimethylpentan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Linear vs. Bicyclic Backbones

- Target compound: Features a linear pentan-2-yl chain with 3,4-dimethyl substituents and a primary amine. This structure provides conformational flexibility, advantageous for interactions in non-rigid biological targets.

- Bicyclo[2.2.2]octane derivative: tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: Not provided) incorporates a rigid bicyclic framework with a formyl group. The constrained geometry enhances stereochemical control in synthesis but may limit adaptability in binding applications .

- Bicyclo[4.1.0]heptane derivatives : Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) introduce ring strain and a nitrogen atom within the bicyclic system, influencing reactivity and solubility .

Piperidine and Azabicyclo Derivatives

- Piperidine-based analog : tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) contains a six-membered saturated ring with a methyl substituent. The piperidine scaffold is prevalent in bioactive molecules due to its balance of rigidity and basicity .

- Azabicyclo[2.2.1]heptane analog : tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) merges a bridged bicyclic system with a secondary amine, offering unique spatial orientation for receptor targeting .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Target compound | C₁₂H₂₄N₂O₂ | 228.33 g/mol | Not provided | Linear chain, 3,4-dimethyl, primary amine |

| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | C₁₄H₂₁NO₃ | 251.32 g/mol | Not provided | Bicyclo[2.2.2], formyl group |

| tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | C₁₁H₁₈N₂O₂ | 210.27 g/mol | 880545-32-4 | Bicyclo[4.1.0], ring strain |

| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | C₁₁H₂₂N₂O₂ | 214.30 g/mol | 1523530-57-5 | Piperidine, methyl substituent |

Note: Molecular weights calculated using atomic masses (C=12.01, H=1.008, N=14.01, O=16.00).

Research Findings and Implications

- Stereochemical influence: The (3R,5S)-configured piperidine derivative (CAS: 1523530-57-5) demonstrates enantiomer-specific activity in receptor binding, a property less pronounced in the target compound’s achiral backbone .

- Thermal stability : Bicyclo[2.2.2]octane derivatives exhibit higher thermal stability (TGA data inferred) due to reduced conformational freedom, whereas the target compound may degrade faster under heating .

- Biological activity : Azabicyclo[2.2.1]heptane carbamates show enhanced blood-brain barrier penetration in preclinical studies, attributed to their compact lipophilic frameworks .

Biological Activity

Tert-butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate (commonly referred to as TBADPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, structural information, and potential applications.

Structural Information

- Molecular Formula : CHNO

- SMILES : CC(C)C(C)C(CN)NC(=O)OC(C)(C)C

- InChIKey : MJFPHLGXBDGXKH-UHFFFAOYSA-N

The compound's structure features a tert-butyl group and an amino group attached to a dimethylpentane backbone, which may influence its interaction with biological targets.

TBADPC is hypothesized to function primarily through modulation of enzymatic pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes, particularly those related to cell signaling and growth regulation.

2. In Vitro Studies

Research has shown that TBADPC exhibits inhibitory effects on various enzymes. For instance, studies have indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cell lines, suggesting potential anti-cancer properties .

3. In Vivo Studies

Limited in vivo studies have been conducted on TBADPC; however, related compounds have demonstrated efficacy in rodent models for neuropathic pain and other conditions. The ability of TBADPC to penetrate the central nervous system (CNS) may also enhance its therapeutic potential .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis and evaluation of carbamate derivatives similar to TBADPC highlighted their potential as CDK inhibitors. The derivatives were found to significantly reduce the viability of various cancer cell lines, indicating that TBADPC could possess similar anti-cancer properties .

Research Findings

| Study Focus | Findings |

|---|---|

| CDK Inhibition | TBADPC or similar compounds showed potential as inhibitors of cyclin-dependent kinases. |

| Analgesic Effects | Related compounds demonstrated efficacy in rodent models for neuropathic pain. |

| CNS Penetration | Compounds similar to TBADPC showed good CNS penetration, enhancing therapeutic potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.